molecular formula C8H12N2O3 B10910220 ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate

ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate

Cat. No.: B10910220
M. Wt: 184.19 g/mol
InChI Key: UUPBFIKMQKJLAG-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a hydroxymethyl group at the 5-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazol-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: 5-(carboxymethyl)-1-methyl-1H-pyrazol-4-carboxylic acid.

    Reduction: 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(hydroxymethyl)-1H-pyrazol-4-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate: Has a methyl ester group instead of an ethyl ester group.

    5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Lacks the ester group, having a carboxylic acid group instead.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxymethyl and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of hydroxymethyl and carboxylate functional groups enhances its solubility and biological reactivity.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate antibacterial and antifungal properties. For instance, compounds in this class have shown effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. This compound has been studied for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential : Some studies have reported that pyrazole derivatives can inhibit cancer cell proliferation. This compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54% and 38%, respectively .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Tautomerism : The compound exhibits tautomeric behavior, which can influence its reactivity and interaction with biological targets. This property is crucial in mediating its pharmacological effects.
  • Enzyme Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase pathways. This inhibition leads to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound. Below are notable findings:

StudyFocusFindings
Antimicrobial ActivityShowed moderate activity against E. coli and Bacillus subtilis with MIC values at 250 µg/mL.
Anticancer ActivityInhibited proliferation in HepG2 cells by 54% at a concentration of 50 µM.
Anti-inflammatory EffectsDemonstrated significant inhibition of TNFα-induced IL-6 production in human cell lines.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPBFIKMQKJLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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